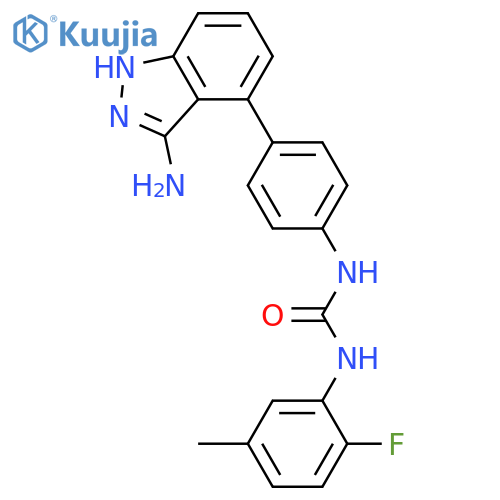

The Discovery and Development of a Safe, Practical Synthesis of ABT-869

,

Organic Process Research & Development,

2009,

13(6),

1419-1425